1,7-Dihydroxynaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

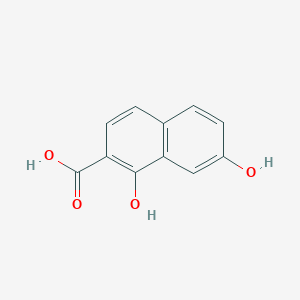

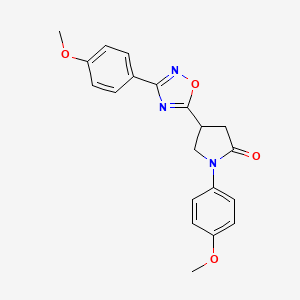

1,7-Dihydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H8O4 . It is a naphthalene derivative carrying two hydroxyl (-OH) groups and a carboxylic acid group . The compound is typically available as a yellowish to white powder .

Molecular Structure Analysis

The molecular structure of 1,7-Dihydroxynaphthalene-2-carboxylic acid consists of a naphthalene core, which is a bicyclic compound made up of two fused benzene rings. Attached to this core are two hydroxyl groups and one carboxylic acid group . The molecular weight of the compound is 204.18 .Physical And Chemical Properties Analysis

1,7-Dihydroxynaphthalene-2-carboxylic acid is a yellowish to white powder . The compound has a molecular weight of 204.18 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Coordination Polymer Formation : A study by Phukan and Baruah (2014) explored the inclusion of 3-hydroxynaphthalene-2-carboxylic acid in the grid-like structure of a coordination-polymer formed from 1,3-bis(4-pyridyl)propane with cadmium(II) chloride. This highlights the potential of naphthalene carboxylic acids in creating complex molecular structures (Phukan & Baruah, 2014).

Bromination Chemistry : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to various bromo derivatives. This research provides insights into the reactivity of naphthalene derivatives in substitution reactions (Cooke, Johnson, & Owen, 1960).

Phthalates and Health : A paper by Hauser and Calafat (2005) reviewed the uses and metabolism of phthalates, including those related to naphthalene carboxylic acids, and their health effects in human populations. This demonstrates the biological relevance of such compounds (Hauser & Calafat, 2005).

Chiral Sensing : Mei and Wolf (2004) prepared a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids. This highlights the application of naphthalene carboxylic acids in enantioselective sensing (Mei & Wolf, 2004).

Fluorescent Labeling in HPLC Analysis : Gatti, Cavrini, and Roveri (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labeling reagent in HPLC separation of biologically active carboxylic acids. This research shows the role of naphthalene derivatives in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1,7-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-3-1-6-2-4-8(11(14)15)10(13)9(6)5-7/h1-5,12-13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHMTTBBZBUJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)

![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)

![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)